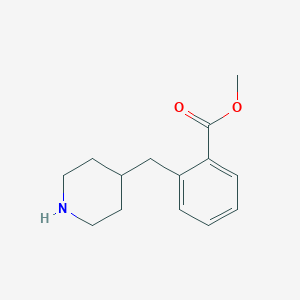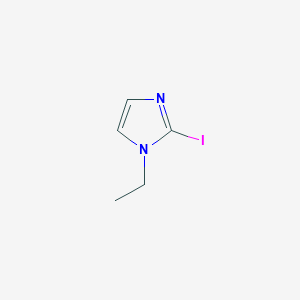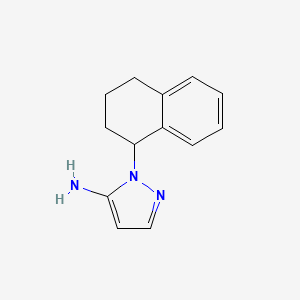
4-(3,4-Dichlorophenyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)oxane is an organic compound with the molecular formula C11H12Cl2O. It is characterized by the presence of a dichlorophenyl group attached to an oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)oxane typically involves the reaction of 3,4-dichlorophenyl derivatives with oxane precursors. One common method includes the use of 3,4-dichloroaniline as a starting material, which undergoes a series of reactions including phosgenation and cyclization to form the desired oxane ring .
Industrial Production Methods
Industrial production of this compound often employs continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials. The process involves the use of solvents such as dichloroethane or methylbenzene, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichlorophenyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed under basic conditions
Major Products Formed
The major products formed from these reactions include oxides, alcohols, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenyl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenyl isothiocyanate
- 4-(3,4-Dichlorophenyl)-2,6-dioxane
Uniqueness
4-(3,4-Dichlorophenyl)oxane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain research and industrial applications .
Propiedades
Fórmula molecular |
C11H12Cl2O |
|---|---|
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
4-(3,4-dichlorophenyl)oxane |
InChI |
InChI=1S/C11H12Cl2O/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 |
Clave InChI |
KSLAMNWZSXYZGN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


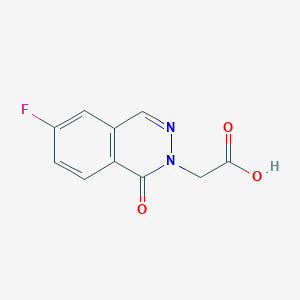

![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
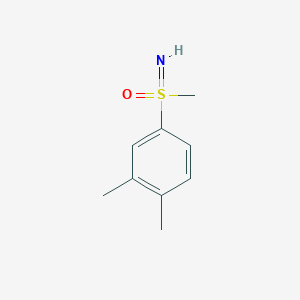
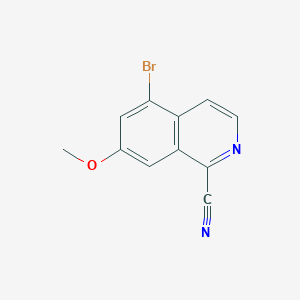
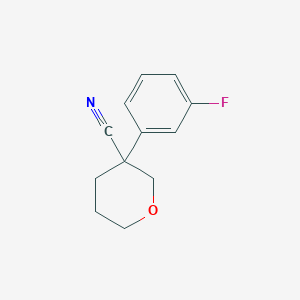

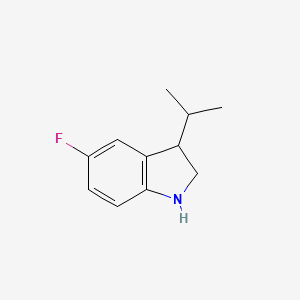
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
